molecular formula C27H24N4O3S2 B2720885 2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide CAS No. 1115408-57-5

2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide

Cat. No. B2720885
CAS RN: 1115408-57-5
M. Wt: 516.63
InChI Key: KPNWDGOVIWJLIX-UHFFFAOYSA-N
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Description

2-{[6-(4-methylbenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C27H24N4O3S2 and its molecular weight is 516.63. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

Research has shown that derivatives of benzothiazole, which share structural similarities with the compound , exhibit considerable anticancer activity. For example, N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives have been synthesized and evaluated for their antitumor activity against a range of human tumor cell lines, with some compounds showing significant anticancer effects against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). Furthermore, thiazolyl N-benzyl-substituted acetamide derivatives have been studied for their Src kinase inhibitory and anticancer activities, highlighting the selective inhibition of tumor cell proliferation (Fallah-Tafti et al., 2011).

Antioxidant Properties

The antioxidant capabilities of benzothiazole derivatives have also been explored. For instance, novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides were synthesized and found to possess moderate to significant radical scavenging activity, indicating potential as antioxidants (Ahmad et al., 2012).

Antimicrobial Activity

Additionally, benzothiazole derivatives have been investigated for their antimicrobial properties. Synthesis and evaluation of new pyridine derivatives, including benzothiazole pyrimidine compounds, demonstrated notable in vitro antibacterial and antifungal activities against a variety of pathogens, highlighting their potential as antimicrobial agents (Maddila et al., 2016).

properties

IUPAC Name

N-(4-methylphenyl)-2-[6-[(4-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3S2/c1-18-7-11-20(12-8-18)16-31-23-6-4-3-5-22(23)26-24(36(31,33)34)15-28-27(30-26)35-17-25(32)29-21-13-9-19(2)10-14-21/h3-15H,16-17H2,1-2H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPNWDGOVIWJLIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

516.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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